
ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-methoxybenzaldehyde and ethyl fluoroacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-4-methoxybenzaldehyde and ethyl fluoroacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-chloroprop-2-enoate
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-bromoprop-2-enoate
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-iodoprop-2-enoate
Uniqueness
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H14FNO3 |
|---|---|
分子量 |
239.24 g/mol |
IUPAC名 |
ethyl (Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate |
InChI |
InChI=1S/C12H14FNO3/c1-3-17-12(15)10(13)6-8-4-5-9(16-2)7-11(8)14/h4-7H,3,14H2,1-2H3/b10-6- |
InChIキー |
PHKVVMQMTRGZPJ-POHAHGRESA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)N)/F |
正規SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)OC)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


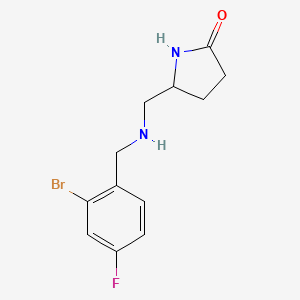
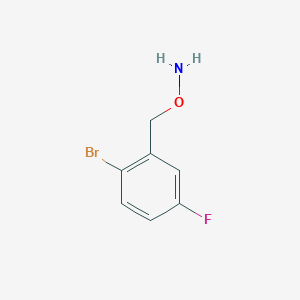
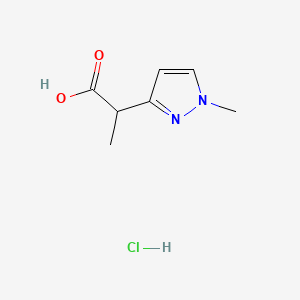
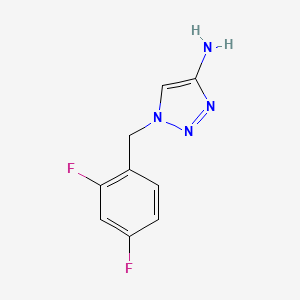
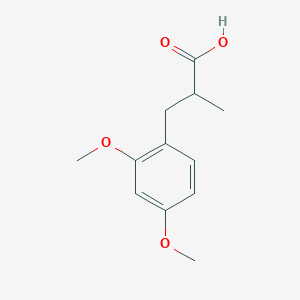
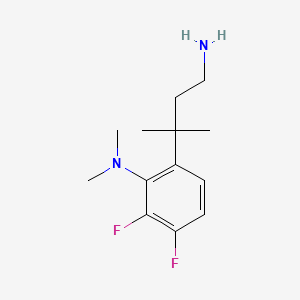
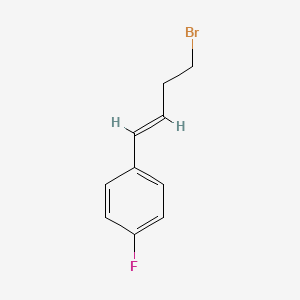
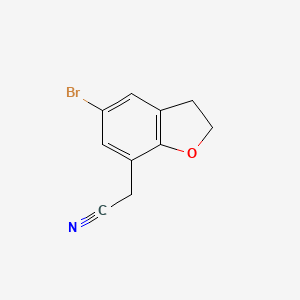
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
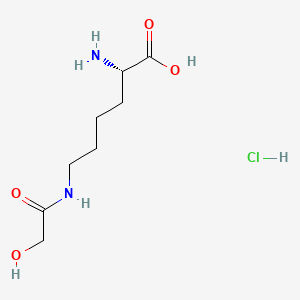
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)

